molecular formula C7H5ClF3NO B12859358 1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol

1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B12859358
M. Wt: 211.57 g/mol
InChI Key: YZQTYULXUULZJC-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to an ethan-1-ol backbone, with a chloropyridinyl substituent at the second position. The presence of both fluorine and chlorine atoms in its structure imparts distinct chemical reactivity and biological activity, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3-chloropyridine with trifluoroacetaldehyde in the presence of a suitable reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, trifluoromethyl ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents employed .

Scientific Research Applications

1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom in the pyridine ring can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol is unique due to its combination of a trifluoromethyl group and a hydroxyl group attached to an ethan-1-ol backbone. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H5ClF3NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3,6,13H

InChI Key

YZQTYULXUULZJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)(F)F)O)Cl

Origin of Product

United States

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